molecular formula C10H11BrO2S B2393315 (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid CAS No. 321942-73-8

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid

Cat. No.: B2393315
CAS No.: 321942-73-8
M. Wt: 275.16
InChI Key: DSRRLQXXVLYCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a phenylsulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid typically involves the bromination of 2,5-dimethylphenylsulfanyl-acetic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylphenylboronic acid
  • 4-Bromo-2,5-dimethylbenzeneboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRLQXXVLYCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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